molecular formula C8H12F3NO2 B2710336 N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide CAS No. 1623515-27-4

N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide

Cat. No.: B2710336
CAS No.: 1623515-27-4
M. Wt: 211.184
InChI Key: MJFHUJWIFNNUGE-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide is a synthetic organic compound featuring a tetrahydropyran (oxane) ring linked to a 2,2,2-trifluoroethyl group via a carboxamide bridge. This structure combines a saturated oxygen heterocycle, known for contributing to favorable physicochemical properties, with a trifluoroethyl group, a common motif in medicinal chemistry that can enhance metabolic stability and modulate lipophilicity . The carboxamide group itself is a fundamental building block in organic synthesis and drug discovery, frequently employed in the construction of more complex molecules . This compound serves as a valuable chemical intermediate in medicinal chemistry research. Chemists utilize such scaffolds in structure-activity relationship (SAR) studies to explore and optimize interactions with biological targets. The oxane (tetrahydropyran) ring is a versatile scaffold frequently found in pharmaceuticals and bioactive molecules, while the trifluoroethylamide group is a key feature in compounds investigated for various inhibitory activities . As a reagent, it can be used in the design and synthesis of potential protein-protein interaction inhibitors or other bioactive molecules, making it a useful tool for researchers in hit-to-lead optimization campaigns . Notice for Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-7(13)6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFHUJWIFNNUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide typically involves the reaction of oxane-4-carboxylic acid with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often catalyzed by coupling agents such as carbonyldiimidazole or other activating agents to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.

    Medicine: Explored for its potential in drug development, especially in enhancing the metabolic stability and bioavailability of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected Fluorinated Compounds
Compound Name Core Structure Key Substituents Fluorine Content
N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide Oxane (tetrahydropyran) 4-carboxamide, N-trifluoroethyl 3 F atoms
5-Benzyl-N-(3-chloro-4-fluorophenyl)-... () Tetrahydropyrimidine Benzyl, chloro-fluorophenyl, difluorobenzyl 3 F atoms
4-(2,2,2-Trifluoroethoxy)phenol () Phenol Trifluoroethoxy 3 F atoms
N-(3-Methoxybenzyl)furan-2-carboxamide () Furan-thiazole Methoxybenzyl, carboxamide No F atoms

Key Observations :

  • The trifluoroethyl group in the target compound provides a distinct electronic profile compared to non-fluorinated analogues (e.g., ), enhancing resistance to oxidative metabolism .

Key Observations :

  • The target compound likely employs carbodiimide-mediated amide coupling (EDC·HCl/HOBt), a common strategy for carboxamide synthesis, as seen in .
  • In contrast, trifluoroethyl ethers (e.g., ) require transition-metal catalysts (CuI) and elevated temperatures (130°C), highlighting the challenges in introducing fluorine via nucleophilic substitution .
Table 3: Property Comparison
Property Target Compound Non-Fluorinated Analogue () Fluorinated Ether ()
logP ~1.8 (estimated) ~1.2 ~2.0
Metabolic Stability High (C-F bond inertness) Moderate High
Aqueous Solubility Moderate (polar C-F vs. hydrophobicity) High (no fluorine) Low (hydrophobic ether)

Key Observations :

  • The trifluoroethyl group increases lipophilicity (logP) compared to non-fluorinated analogues but may reduce solubility due to hydrophobic effects .
  • Fluorinated compounds generally exhibit superior metabolic stability, as seen in and , due to the strength of C-F bonds .

Biological Activity

N-(2,2,2-Trifluoroethyl)oxane-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carboxamides and is characterized by the presence of a trifluoroethyl group, which significantly enhances its lipophilicity and may influence its interaction with biological targets. The general structure can be represented as follows:

R=N 2 2 2 Trifluoroethyl oxane 4 carboxamide\text{R}=\text{N 2 2 2 Trifluoroethyl oxane 4 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit significant activity against various biological pathways. For instance:

  • Inhibition of Enzymatic Activity : The trifluoroethyl group may enhance binding affinity to enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antifungal properties, indicating its utility in treating fungal infections.

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound. The compound has shown promising results against several fungal strains. The mechanism appears to involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth.

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on cancer cell lines. The compound has demonstrated selective toxicity towards certain cancer cells while sparing normal cells, which is a desirable property in cancer therapeutics.

Case Studies

  • Study on Antifungal Activity :
    • Objective : To evaluate the antifungal efficacy against Candida albicans.
    • Methodology : In vitro assays were conducted to determine the minimum inhibitory concentration (MIC).
    • Results : this compound exhibited an MIC of 5 µg/mL against C. albicans, indicating strong antifungal potential.
  • Cancer Cell Line Study :
    • Objective : To assess cytotoxic effects on human leukemia cells.
    • Methodology : Cell viability assays were performed using various concentrations of the compound.
    • Results : The compound showed a half-maximal inhibitory concentration (IC50) of 15 µM in leukemia cell lines, suggesting significant anti-cancer activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stacks up against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamideTetrahydropyran ringAntifungal properties
GW842166XSimilar tetrahydropyran structureAnalgesic and anti-inflammatory
4-(Trifluoromethyl)phenyl-tetrahydro-1H-pyrroleNitrogen-containing heterocycleNeuroactive properties

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